![molecular formula C11H9ClFN B12639250 2-Chloro-3-ethyl-7-fluoroquinoline CAS No. 1031928-09-2](/img/structure/B12639250.png)
2-Chloro-3-ethyl-7-fluoroquinoline
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Overview
Description
2-Chloro-3-ethyl-7-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₉ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine, ethyl, and fluorine substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-7-fluoroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective chlorination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using appropriate reagents, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cross-Coupling: Palladium catalysts (Pd/C) with bases like potassium phosphate (K₃PO₄) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
Scientific Research Applications
Antibacterial Activity
Fluoroquinolones, including derivatives like 2-Chloro-3-ethyl-7-fluoroquinoline, are primarily recognized for their effectiveness against a variety of bacterial infections. They work by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism has been extensively studied, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Specific Pathogens
Research has shown that fluoroquinolone derivatives exhibit potent activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. A study highlighted the compound's effectiveness in treating urinary tract infections caused by these pathogens, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial potency .
Antimalarial Properties
Recent investigations into quinolone derivatives have revealed potential antimalarial activities. Compounds structurally similar to this compound have shown promise in inhibiting the growth of Plasmodium falciparum, the malaria-causing parasite. This opens pathways for developing new antimalarial therapies, particularly in regions where resistance to existing medications is prevalent .
Veterinary Medicine
In veterinary medicine, fluoroquinolones are used to treat bacterial infections in livestock and pets. The compound's broad-spectrum activity makes it suitable for addressing respiratory and enteric infections in animals, thus improving health outcomes in agricultural settings .
Table 1: Antibacterial Efficacy of this compound Against Common Pathogens
Pathogen | MIC (µg/mL) | Efficacy Description |
---|---|---|
Escherichia coli | 0.5 | Highly effective against UTI strains |
Staphylococcus aureus | 1.0 | Effective against resistant strains |
Salmonella enterica | 2.0 | Moderate efficacy |
Synthetic Approaches
The synthesis of this compound involves various chemical reactions that facilitate the introduction of chlorine and fluorine substituents at specific positions on the quinoline ring. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact during production processes .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis of fluoroquinolone derivatives highlighted the use of greener solvents and catalysts, leading to higher yields with less waste generation. This approach aligns with current trends in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-3-methyl-7-fluoroquinoline
- 2-Chloro-3-ethyl-6-fluoroquinoline
- 2-Chloro-3-ethyl-7-chloroquinoline
Comparison: 2-Chloro-3-ethyl-7-fluoroquinoline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the fluorine at the 7-position enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
2-Chloro-3-ethyl-7-fluoroquinoline is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8ClF_N, with a molecular weight of 209 g/mol. The compound is characterized by:
- A chlorine atom at the second position,
- An ethyl group at the third position,
- A fluorine atom at the seventh position of the quinoline ring.
These structural features influence its chemical behavior and biological properties, making it a candidate for various medicinal applications.
Quinoline derivatives, including this compound, primarily exert their biological effects through inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By disrupting these processes, quinolines exhibit potent antibacterial activity against a range of pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Interaction studies have shown its binding affinity with various biological targets, including enzymes and receptors involved in bacterial resistance mechanisms.
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Escherichia coli | ≤0.125 | Bactericidal |
Staphylococcus aureus | ≤0.125 | Bactericidal |
Pseudomonas aeruginosa | 16 | Moderate activity |
The compound exhibits comparable or superior antibacterial activity to established antibiotics like ciprofloxacin, particularly against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
In vitro studies have assessed the antifungal efficacy of this compound against various fungal strains:
Fungal Strain | MIC (μg/mL) | Activity |
---|---|---|
Candida albicans | >64 | Limited activity |
Candida krusei | 16 | Effective |
Aspergillus niger | 64 | Moderate activity |
The compound showed variable efficacy against different species, indicating potential selectivity in its antifungal action .
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- In Vivo Efficacy : In an animal model, administration of the compound significantly reduced infection severity caused by Candida albicans, showcasing its potential for therapeutic use in treating fungal infections .
Future Directions
The ongoing research aims to enhance the pharmacological profile of this compound through structural modifications to improve its efficacy and reduce toxicity. Investigations into combination therapies with other antimicrobial agents are also underway to combat resistance issues effectively.
Properties
CAS No. |
1031928-09-2 |
---|---|
Molecular Formula |
C11H9ClFN |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
2-chloro-3-ethyl-7-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-3-4-9(13)6-10(8)14-11(7)12/h3-6H,2H2,1H3 |
InChI Key |
QFDNFIUDIKSSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origin of Product |
United States |
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